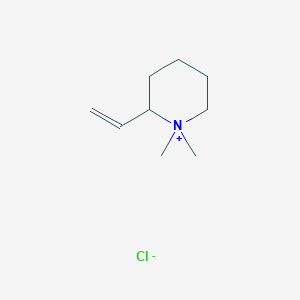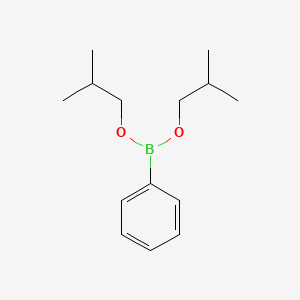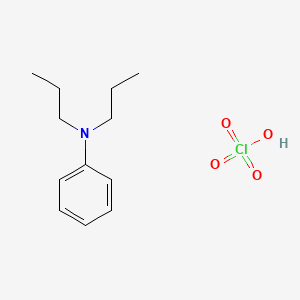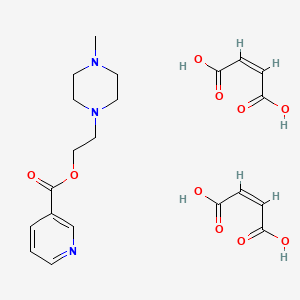
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride is a quaternary ammonium compound with the molecular formula C9H18ClN. This compound is known for its unique structure, which includes a piperidinium ring substituted with ethenyl and dimethyl groups. It is often used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride typically involves the alkylation of 1,1-dimethylpiperidine with an appropriate alkylating agent, such as vinyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions often include:
- Temperature: 50-70°C
- Solvent: Anhydrous ethanol or methanol
- Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous feeding of reactants into the reactor
- Maintaining optimal temperature and pressure conditions
- Efficient separation and purification of the product using techniques such as distillation and crystallization
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are typical reagents.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Saturated piperidinium derivatives
Substitution: Hydroxide or alkoxide substituted products
Applications De Recherche Scientifique
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride involves its interaction with biological membranes and ion channels. The compound can bind to specific receptors, such as muscarinic acetylcholine receptors, and modulate their activity. This interaction can lead to changes in ion flux and cellular signaling pathways, ultimately affecting physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethylpiperidin-1-ium chloride
- 2-Methyl-1,1-dimethylpiperidin-1-ium chloride
- 2-Ethyl-1,1-dimethylpiperidin-1-ium chloride
Uniqueness
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride is unique due to the presence of the ethenyl group, which imparts distinct reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets and enhances its utility in various applications.
Propriétés
Numéro CAS |
60612-30-8 |
|---|---|
Formule moléculaire |
C9H18ClN |
Poids moléculaire |
175.70 g/mol |
Nom IUPAC |
2-ethenyl-1,1-dimethylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C9H18N.ClH/c1-4-9-7-5-6-8-10(9,2)3;/h4,9H,1,5-8H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
IQYBCUWTFIVPLF-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCCC1C=C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)

methanone](/img/structure/B14622427.png)

![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)

![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)



![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)

